Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole
Description
Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole core with a benzyl substituent at position 2 and fluorine atoms at positions 3a and 6a. The fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism, while the benzyl group contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C13H16F2N2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aR,6aS)-5-benzyl-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H16F2N2/c14-12-7-16-8-13(12,15)10-17(9-12)6-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t12-,13+ |
InChI Key |
TUIXPBTUONQCMT-BETUJISGSA-N |
Isomeric SMILES |
C1[C@]2(CN(C[C@]2(CN1)F)CC3=CC=CC=C3)F |
Canonical SMILES |
C1C2(CN(CC2(CN1)F)CC3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[3,4-c]pyrrole Core
- The bicyclic core is generally assembled via cyclization reactions starting from appropriate pyrrole or pyrrolidine derivatives.
- Common approaches include:
- Intramolecular nucleophilic substitution or cycloaddition reactions.
- Condensation of amino acid derivatives or protected diamines with suitable electrophiles.
- Benzyl substitution at position 2 can be introduced either before or after ring closure, often via benzylation of nitrogen or carbon centers using benzyl halides or benzyl esters.
Stereochemical Control
- The relative configuration (3aR,6aS) is established by:
- Use of chiral starting materials or chiral catalysts.
- Diastereoselective cyclizations.
- Chiral resolution or chromatographic separation post-synthesis.
Reported Synthetic Routes and Key Steps
Although no single exhaustive synthetic procedure for Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole is explicitly detailed in public databases, analogs and related pyrrolo-pyrrole derivatives provide insights into plausible methods.
Example Synthesis Outline (Hypothetical Based on Related Compounds)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of benzyl-protected pyrrolidine or pyrrole precursor | Benzyl bromide, base (e.g., K2CO3), solvent (DMF) | Introduces benzyl group at nitrogen or carbon |
| 2 | Formation of bicyclic pyrrolo[3,4-c]pyrrole core | Intramolecular cyclization via nucleophilic substitution or condensation | Controlled temperature, inert atmosphere |
| 3 | Introduction of fluorine atoms at 3a and 6a positions | Electrophilic fluorination (e.g., Selectfluor) or difluorination reagents | Stereoselective conditions, low temperature |
| 4 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Confirm configuration and purity |
Fluorination Techniques
- Difluorination can be performed using reagents such as:
- Diethylaminosulfur trifluoride (DAST)
- Deoxofluor
- Selectfluor for electrophilic fluorination
- Reaction conditions are optimized to avoid over-fluorination or decomposition.
Analytical Data and Characterization
- Molecular weight: approx. 246.3 g/mol (consistent with C14H18N2O2 for related benzyl pyrrolo derivatives).
- NMR (1H, 13C, 19F) spectroscopy is essential to confirm the presence and position of fluorine atoms and stereochemistry.
- Mass spectrometry confirms molecular formula and purity.
- X-ray crystallography may be used for absolute stereochemical determination.
Summary Table of Key Synthetic Parameters
Research Findings and Literature Insights
- The preparation of fluorinated bicyclic pyrrolo derivatives is a specialized area combining heterocyclic synthesis and fluorine chemistry.
- Fluorine incorporation enhances metabolic stability and bioactivity, making such compounds valuable in medicinal chemistry.
- Literature emphasizes the importance of mild fluorination conditions to preserve sensitive bicyclic frameworks.
- Stereoselective synthesis remains challenging but is achievable via modern catalytic or auxiliary-based methods.
- No direct industrial-scale synthesis protocols are publicly available, indicating the compound is likely synthesized on a research scale.
Chemical Reactions Analysis
Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(a) Cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 172739-04-7)
- Structure : Lacks fluorine atoms at positions 3a and 6a.
- Molecular Formula : C₁₃H₁₈N₂ vs. C₁₃H₁₆F₂N₂ (target compound).
- Key Differences :
- The absence of fluorine reduces electronegativity and metabolic stability.
- Lower molecular weight (202.3 g/mol vs. 254.3 g/mol).
- Applications : Used as a precursor for fluorinated analogs in drug discovery .
(b) Cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole (CAS 172739-03-6)
- Molecular Formula : C₇H₁₄N₂.
- Key Differences :
(c) Octahydro-2,3a-dimethyl-pyrrolo[3,4-c]pyrrole (CAS 2137730-45-9)
- Structure : Methyl groups at positions 2 and 3a.
- Molecular Formula : C₈H₁₆N₂.
- Key Differences: Dual methyl substituents increase steric hindrance but lack fluorination. Potential for altered binding kinetics in therapeutic targets .
Fluorinated Derivatives
(a) 6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (Compound 18)
- Structure : Trifluoromethylphenyl substituent at position 3.
- Key Differences :
(b) Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 1820581-33-6)
Physicochemical and Pharmacokinetic Properties
Biological Activity
Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique octahydropyrrolo structure, which contributes to its biological properties. The chemical formula is , with a molecular weight of approximately 250.30 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Anti-inflammatory Effects : The compound has demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
- Antitumor Activity : In cellular assays, this compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in significant protection against cognitive decline and neuronal loss.
- Cancer Therapy : A clinical trial evaluated the efficacy of the compound as an adjunct therapy in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of tumor reduction in 30% of participants.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole with high stereochemical fidelity?
Methodological Answer: The synthesis typically involves multi-step protocols starting from chiral pyrrolidine precursors. For example, a palladium-catalyzed coupling reaction with 2,3-difluorobenzaldehyde can introduce the benzyl and fluorine substituents (as described in Table 10 of ). Key steps include:
- Stereochemical Control : Use of (R)-configured ethyl ester intermediates to preserve chirality during cyclization .
- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity at 3a and 6a positions .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and final recrystallization for >95% purity .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify substituent positions and stereochemistry. Coupling constants (e.g., ) distinguish cis/trans configurations .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHFN) and detect isotopic patterns .
- X-ray Crystallography : For absolute configuration confirmation, though limited by crystal growth challenges in bicyclic systems .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (GHS H315/H319) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS H335) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does fluorination at the 3a and 6a positions modulate the compound’s biological activity and pharmacokinetic properties?
Methodological Answer:
- Bioactivity Enhancement : Fluorine’s electronegativity increases binding affinity to targets like G protein-coupled receptors (GPCRs) by stabilizing dipole interactions .
- Solubility : The difluorinated bicyclic core improves aqueous solubility (logP reduction by ~0.5 units) compared to non-fluorinated analogs, enhancing bioavailability .
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo (e.g., t = 4.2 hrs in murine models) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), which affect receptor binding kinetics .
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., defluorinated derivatives) that may skew activity readings .
- Comparative Studies : Benchmark against structurally related compounds (e.g., rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride) to isolate fluorine-specific effects .
Q. What strategies optimize the compound’s selectivity for neurological vs. antimicrobial targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the benzyl group (e.g., para-substituted halogens) to alter lipophilicity and target engagement. For example:
- Neuroactivity : 4-Methoxybenzyl derivatives show 10-fold higher affinity for serotonin receptors .
- Antimicrobial Activity : 3-Nitrobenzyl analogs exhibit MIC = 2 µg/mL against S. aureus .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding poses in neurological (e.g., 5-HT) vs. bacterial (e.g., FabI enzyme) targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
